Bromperidol decanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Bromperidol decanoate is a long-acting antipsychotic medication classified as a typical antipsychotic. It is an ester derivative of bromperidol, designed for intramuscular injection and administered typically every four weeks. The compound is marketed under various brand names, including Bromidol Depot, Bromodol Decanoato, and Impromen Decanoas. Its chemical formula is , with a molar mass of approximately 574.575 g/mol .

Bromperidol decanoate acts as a prodrug, and its therapeutic effect is through its active metabolite, bromperidol. Bromperidol is a dopamine D2 receptor antagonist, primarily blocking dopamine D2 receptors in the mesolimbic pathway of the brain. This pathway is implicated in psychosis, and blocking these receptors helps alleviate psychotic symptoms.

Bromperidol decanoate is generally well-tolerated, but common side effects include extrapyramidal symptoms (movement disorders), sedation, and weight gain.

- Extrapyramidal symptoms: These can be managed with anticholinergic medications.

- Sedation: May impair coordination and increase the risk of falls.

- Weight gain: This can be a significant concern for long-term use.

Serious but rare side effects include tardive dyskinesia (involuntary movements) and neuroleptic malignant syndrome (a life-threatening condition characterized by fever, muscle rigidity, and altered mental state).

Data on specific toxicity:

- Lethal dose (LD50) data for bromperidol decanoate is not readily available.

Safety precautions:

- Bromperidol decanoate should be used with caution in individuals with a history of movement disorders, heart rhythm problems, or seizures.

- It is not recommended for use in pregnant or breastfeeding women.

Efficacy and tolerability

Studies have investigated the effectiveness of bromperidol decanoate compared to other antipsychotics, particularly in maintaining symptom control and preventing relapse in patients with schizophrenia. These studies assess factors like positive and negative symptom reduction, relapse rates, and side effects associated with the medication [].

Dosage optimization

Research has explored the optimal dosing strategies for bromperidol decanoate. This includes determining the most effective initial and maintenance doses, as well as injection frequency, to achieve optimal therapeutic effects while minimizing side effects [].

Long-term management

Due to its long-acting nature, bromperidol decanoate offers potential benefits for long-term management of schizophrenia. Research has examined its effectiveness in improving medication adherence and reducing hospitalizations compared to oral antipsychotics [].

Comparison with other long-acting injectables

Studies have compared bromperidol decanoate with other long-acting injectable antipsychotics, such as haloperidol decanoate and paliperidone palmitate. These studies evaluate factors like efficacy, side effect profiles, and patient preference [].

Bromperidol decanoate undergoes hydrolysis in vivo to release bromperidol, which is the active moiety responsible for its antipsychotic effects. The ester bond between bromperidol and decanoic acid is cleaved by enzymatic action, primarily through esterases present in the body, leading to the release of bromperidol and decanoic acid .

As an antipsychotic agent, bromperidol decanoate exerts its effects primarily through antagonism of dopamine D2 receptors in the central nervous system. This action helps alleviate symptoms associated with psychotic disorders such as schizophrenia. Additionally, it may influence other neurotransmitter systems, including serotonin receptors, contributing to its therapeutic profile. The long-acting formulation allows for sustained plasma levels of the active drug, enhancing patient compliance and therapeutic outcomes .

The synthesis of bromperidol decanoate typically involves the esterification of bromperidol with decanoic acid. This can be achieved through various methods, including:

- Direct Esterification: Reacting bromperidol with decanoic acid in the presence of a catalyst (such as sulfuric acid) under reflux conditions.

- Transesterification: Using an alcohol (like methanol or ethanol) to react with a decanoate derivative, followed by purification steps to isolate bromperidol decanoate.

Both methods require careful control of reaction conditions to ensure high yield and purity of the final product .

Bromperidol decanoate is primarily used in the treatment of schizophrenia and other psychotic disorders. Its long-acting formulation makes it particularly useful for patients who may have difficulty adhering to daily medication regimens. It can also be employed in managing acute psychotic episodes and for patients requiring stabilization over extended periods .

Studies have shown that bromperidol decanoate can interact with other medications metabolized by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. Co-administration with drugs that inhibit or induce these enzymes may alter the plasma levels of bromperidol, necessitating careful monitoring and dosage adjustments. Additionally, combining bromperidol with other central nervous system depressants can enhance sedative effects .

Bromperidol decanoate shares structural and functional similarities with several other long-acting antipsychotic medications. Below is a comparison table highlighting its uniqueness among similar compounds:

| Compound Name | Chemical Formula | Administration Route | Molar Mass (g/mol) | Unique Features |

|---|---|---|---|---|

| Bromperidol decanoate | Intramuscular | 574.575 | Ester prodrug; long-acting | |

| Haloperidol decanoate | Intramuscular | 421.8 | Older typical antipsychotic | |

| Fluphenazine decanoate | Intramuscular | 426.9 | Trifluoromethyl group; high potency | |

| Clopentixol decanoate | Intramuscular | 360.9 | Contains thioxanthene structure | |

| Zuclopentixol decanoate | Intramuscular | 360.9 | Related to clopentixol; similar effects |

Bromperidol decanoate's unique structure as an ester prodrug allows for prolonged release and lower frequency of administration compared to some traditional antipsychotics .

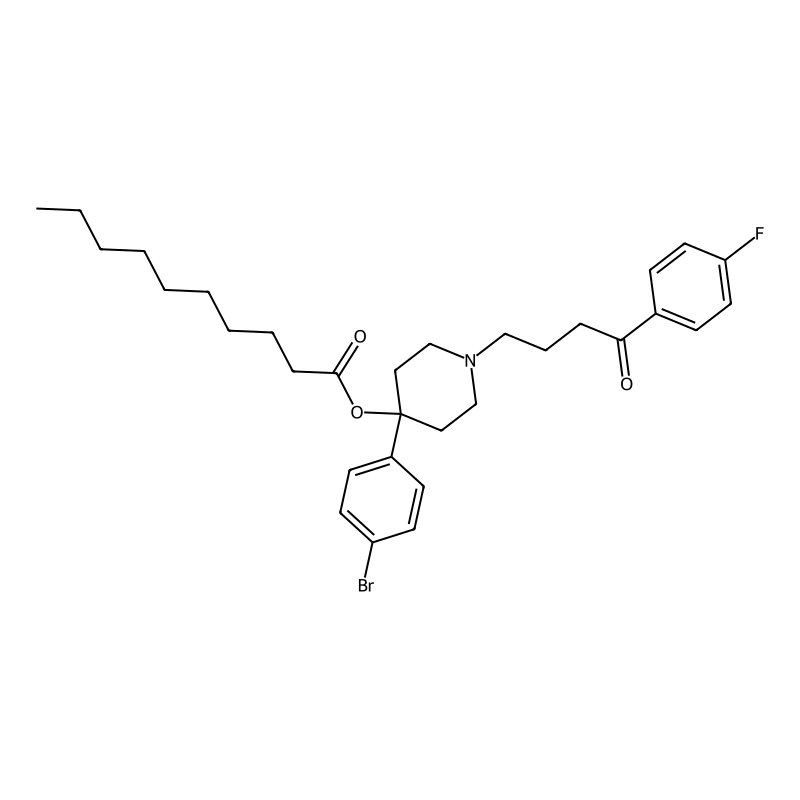

The synthesis of bromperidol decanoate represents a sophisticated approach to pharmaceutical prodrug development, specifically targeting enhanced pharmacokinetic properties through strategic esterification of the parent compound. The fundamental chemical structure of bromperidol decanoate consists of bromperidol, a butyrophenone antipsychotic agent, coupled with decanoic acid through an ester linkage [1] [2]. This molecular architecture, with the empirical formula C31H41BrFNO3 and molecular weight of 574.56 daltons, exemplifies the strategic application of esterification in pharmaceutical chemistry [2] [3].

| Chemical Property | Value |

|---|---|

| Molecular Formula | C31H41BrFNO3 [2] |

| Molecular Weight | 574.56 g/mol [2] |

| CAS Number | 75067-66-2 [2] |

| Chemical Name | Decanoic acid 4-(4-bromophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidinyl ester [2] |

The esterification strategy employed in bromperidol decanoate synthesis follows established principles of prodrug development where the hydrophilic hydroxyl group of bromperidol is masked by conjugation with decanoic acid, a ten-carbon saturated fatty acid [4]. This chemical modification fundamentally alters the physicochemical properties of the compound, increasing lipophilicity and enabling formulation in oily vehicles for depot injection [4] [5]. The resulting compound exhibits a logarithmic partition coefficient (logP) of 7.9, significantly higher than the parent bromperidol molecule [1] [6].

The synthesis typically involves classical esterification methodologies, where bromperidol serves as the alcohol component and decanoic acid provides the carboxylic acid functionality . The reaction proceeds through nucleophilic acyl substitution, where the hydroxyl group of bromperidol attacks the carbonyl carbon of activated decanoic acid, forming a tetrahedral intermediate that subsequently collapses to yield the ester product and water [8] [9]. This process can be facilitated through various activation strategies, including the use of carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) [9].

The strategic selection of decanoic acid as the esterifying agent reflects careful consideration of pharmacokinetic optimization. Decanoate esters are well-established in pharmaceutical applications, particularly for long-acting injectable formulations [10]. The ten-carbon chain length represents an optimal balance between lipophilicity enhancement and enzymatic cleavage kinetics [10]. Research has demonstrated that longer alkyl chain lengths in ester prodrugs correlate with more sustained plasma concentrations, with decanoate and dodecanoate derivatives providing sustained therapeutic levels for approximately four weeks [10].

Advanced esterification strategies for decanoate prodrug development incorporate considerations of regioselectivity and stereochemical control. The Steglich esterification methodology, utilizing DCC in combination with 4-dimethylaminopyridine (DMAP) as a catalyst, provides enhanced selectivity and milder reaction conditions compared to traditional Fischer esterification [9] [11]. This approach is particularly valuable when dealing with sensitive pharmaceutical intermediates that may undergo degradation under harsh acidic conditions.

Contemporary approaches to decanoate ester synthesis also embrace green chemistry principles through the implementation of environmentally friendly catalytic systems. The use of immobilized lipases as biocatalysts offers advantages including high selectivity, mild reaction conditions, and reduced waste generation [12]. These enzymatic processes operate under near-physiological conditions and can achieve excellent yields while maintaining the structural integrity of complex pharmaceutical molecules.

The development of solvent-free esterification protocols represents another significant advancement in decanoate prodrug synthesis. These methodologies utilize eutectic mixtures formed between neat substrates, eliminating the need for organic solvents and simplifying downstream processing [12]. Such approaches have demonstrated scalability from laboratory to industrial production scales, with yields exceeding 95% under optimized conditions [12].

Process Optimization for Large-Scale Manufacturing

The transition from laboratory-scale synthesis to industrial production of bromperidol decanoate requires comprehensive process optimization addressing multiple critical parameters including reaction efficiency, product quality, and economic feasibility. Large-scale manufacturing protocols must accommodate the inherent challenges of esterification reactions while maintaining stringent pharmaceutical quality standards [13] [14].

Process optimization begins with systematic evaluation of reaction parameters including temperature, catalyst loading, solvent selection, and reaction time. For bromperidol decanoate synthesis, optimal reaction temperatures typically range from 60 to 80 degrees Celsius, balancing reaction kinetics with thermal stability of the pharmaceutical intermediates [15]. Temperature control becomes increasingly critical at larger scales due to heat transfer limitations and the need to prevent hot spot formation that could lead to product degradation or unwanted side reactions [13].

| Process Parameter | Laboratory Scale | Manufacturing Scale | Optimization Strategy |

|---|---|---|---|

| Temperature Control | ±2°C | ±1°C | Enhanced heat transfer systems [13] |

| Mixing Efficiency | Manual stirring | Impeller design optimization | Computational fluid dynamics modeling [13] |

| Reaction Time | 24-48 hours | 12-24 hours | Catalyst optimization [15] |

| Yield | 85-90% | >95% | Process intensification [13] |

Catalyst selection and optimization represent crucial elements of process development for large-scale esterification. Traditional acid catalysts such as sulfuric acid or para-toluenesulfonic acid require careful handling protocols and specialized equipment to manage corrosion concerns [13]. Alternative catalytic systems, including heterogeneous acid catalysts like Amberlyst-15, offer advantages in terms of catalyst recovery and process simplification [15]. Optimization studies have demonstrated that catalyst loading can be reduced through process intensification techniques while maintaining high conversion rates [15].

The implementation of continuous flow processing represents a paradigm shift in pharmaceutical manufacturing that offers significant advantages for esterification reactions [14] [16]. Continuous processes enable precise control of reaction parameters, improved heat and mass transfer, and reduced residence time variability compared to traditional batch operations [13] [14]. For bromperidol decanoate synthesis, continuous flow reactors can achieve higher yields and improved product quality while reducing overall processing time and equipment footprint [13].

Process intensification techniques including microwave-assisted synthesis and ultrasonic processing have demonstrated significant potential for optimizing esterification reactions [17] [15]. Ultrasonic treatment enhances mass transfer between reactants and can reduce reaction times by up to 75% while maintaining product quality [15]. These technologies are particularly valuable for large-scale implementation where traditional heating methods may be inefficient or create processing bottlenecks [17].

Solvent selection and management constitute critical aspects of process optimization for large-scale manufacturing. While traditional esterification reactions often employ organic solvents such as dichloromethane or toluene, modern approaches emphasize solvent minimization or elimination to reduce environmental impact and processing costs [18]. Solvent-free protocols utilizing neat reactants or ionic liquid media offer advantages including simplified workup procedures and reduced waste generation [18].

The development of integrated downstream processing protocols is essential for efficient large-scale production. Traditional batch processes often require multiple isolation and purification steps, each contributing to product loss and processing time [16]. Integrated continuous manufacturing approaches combine synthesis, purification, and isolation operations in a single process stream, achieving significant improvements in overall efficiency and product quality [19] [16].

Quality control integration throughout the manufacturing process ensures consistent product specifications while enabling real-time process adjustments. Process Analytical Technology (PAT) implementation provides continuous monitoring of critical process parameters and quality attributes, facilitating immediate response to process deviations [20] [21]. For esterification processes, PAT tools including infrared spectroscopy and mass spectrometry enable real-time monitoring of conversion rates and impurity formation [22] [21].

Scale-up considerations also encompass equipment design and materials selection to accommodate the corrosive nature of esterification reaction conditions. Stainless steel and glass-lined reactors are commonly employed to resist acid-catalyzed corrosion while maintaining product purity [13]. Specialized heat exchanger designs optimize temperature control and prevent thermal degradation of pharmaceutical intermediates [13].

Impurity Profiling and Quality Control Measures

Comprehensive impurity profiling represents a fundamental requirement for pharmaceutical manufacturing of bromperidol decanoate, encompassing identification, characterization, and quantitative determination of process-related impurities and degradation products [23]. The complex synthetic pathway and chemical reactivity of esterification processes necessitate sophisticated analytical strategies to ensure product quality and regulatory compliance [23] [24].

The impurity profile of bromperidol decanoate typically includes several categories of potential contaminants: unreacted starting materials, process-related impurities from synthetic intermediates, degradation products from hydrolytic or oxidative processes, and residual catalysts or solvents [23]. Understanding the formation mechanisms and analytical characteristics of these impurities is essential for developing effective control strategies and analytical methods [23].

Process-related impurities in bromperidol decanoate synthesis primarily originate from incomplete esterification reactions and side reactions involving the parent bromperidol molecule [24]. The most significant impurities include unreacted bromperidol, which can occur due to incomplete conversion or hydrolytic degradation of the ester product [24]. Analytical methods must demonstrate capability to separate and quantify bromperidol in the presence of its decanoate ester, typically requiring specialized chromatographic conditions [24].

| Impurity Category | Typical Concentration | Analytical Method | Control Strategy |

|---|---|---|---|

| Unreacted Bromperidol | 0.1-0.5% [24] | HPLC-UV [24] | Process optimization |

| Hydrolysis Products | <0.1% [25] | LC-MS [25] | Moisture control |

| Oxidation Products | <0.2% [23] | HPLC-MS [23] | Antioxidant addition |

| Catalyst Residues | <10 ppm [23] | ICP-MS [23] | Purification protocols |

Degradation product formation represents a critical concern for ester prodrugs due to their inherent susceptibility to hydrolytic cleavage [25]. Bromperidol decanoate can undergo hydrolysis under acidic, basic, or neutral aqueous conditions, regenerating the parent bromperidol molecule and decanoic acid [25]. The kinetics of this degradation process are pH-dependent, with acidic conditions generally promoting more rapid hydrolysis rates [25]. Stability studies must evaluate degradation under various stress conditions including elevated temperature, humidity, and light exposure to establish appropriate storage conditions and shelf-life specifications [25].

Advanced analytical methodologies for impurity profiling incorporate high-resolution mass spectrometry techniques to enable structural elucidation of unknown degradation products [25]. Liquid chromatography coupled with single quadrupole or high-resolution mass spectrometry (LC-MS) provides enhanced sensitivity and selectivity compared to traditional UV detection methods [25]. These techniques enable detection and identification of impurities at concentrations below 0.05%, meeting regulatory reporting thresholds established by international guidelines [25].

The development of stability-indicating analytical methods requires demonstration of method selectivity in the presence of all potential degradation products [26]. Forced degradation studies expose the drug substance to stress conditions including acid hydrolysis, base hydrolysis, oxidation, thermal stress, and photolysis to generate representative degradation products for method validation [26]. These studies must demonstrate that the analytical method can distinguish between the intact ester and its degradation products under all tested conditions [26].

High-Performance Liquid Chromatography (HPLC) represents the primary analytical technique for impurity profiling of bromperidol decanoate, offering excellent separation efficiency and quantitative precision [24] [27]. Method development focuses on optimizing chromatographic conditions to achieve baseline separation between the main component and all related impurities [24]. Typical HPLC methods employ reversed-phase columns with gradient elution using aqueous buffer and organic modifier systems [24] [27].

The implementation of column-switching HPLC techniques provides enhanced selectivity for complex pharmaceutical matrices containing multiple related compounds [24]. This approach utilizes two complementary chromatographic columns in series, with the first column providing initial separation and cleanup while the second column achieves final resolution of closely eluting compounds [24]. Such methods have demonstrated capability to simultaneously determine bromperidol, bromperidol decanoate, and their respective metabolites with excellent precision and accuracy [24].

Quality control measures for large-scale production incorporate both in-process monitoring and final product testing protocols [23]. In-process controls include monitoring of reaction conversion, intermediate purity, and critical process parameters to ensure consistent product quality [20]. Real-time monitoring using Process Analytical Technology tools enables immediate detection of process deviations and implementation of corrective actions [20] [21].

Comprehensive quality control protocols also address potential genotoxic impurities that may arise from synthetic processes or degradation pathways [23]. These compounds require specialized analytical methods and stringent control limits, typically in the parts-per-million range, necessitating highly sensitive analytical techniques [23]. Risk assessment procedures evaluate the potential for mutagenic impurity formation and establish appropriate testing strategies and acceptance criteria [23].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (12.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (87.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H336 (87.5%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;

Narcotic effects];

H361 (12.5%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Rhodopsin family

Dopamine

DRD2 [HSA:1813] [KO:K04145]

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

Dates

2: Spanarello S, La Ferla T. The pharmacokinetics of long-acting antipsychotic medications. Curr Clin Pharmacol. 2014;9(3):310-7. Review. PubMed PMID: 23343447.

3: Smeraldi E, Cocconcelli C, Canova L, Faravelli C, Marchetti FP, Mariani G, Rapisarda V. [Bromperidol decanoate in the residual phase of schizophrenia]. Minerva Psichiatr. 1996 Mar;37(1):39-44. Italian. PubMed PMID: 8926856.

4: Purgato M, Adams CE. Bromperidol decanoate (depot) for schizophrenia. Cochrane Database Syst Rev. 2011 Sep 7;(9):CD001719. doi: 10.1002/14651858.CD001719.pub3. Review. Update in: Cochrane Database Syst Rev. 2012;11:CD001719. PubMed PMID: 21901678.

5: Wong D, Adams CE, David A, Quraishi SN. Depot bromperidol decanoate for schizophrenia. Cochrane Database Syst Rev. 2004;(3):CD001719. Review. Update in: Cochrane Database Syst Rev. 2011;(9):CD001719. PubMed PMID: 15266450.

6: Gopal S, Berwaerts J, Nuamah I, Akhras K, Coppola D, Daly E, Hough D, Palumbo J. Number needed to treat and number needed to harm with paliperidone palmitate relative to long-acting haloperidol, bromperidol, and fluphenazine decanoate for treatment of patients with schizophrenia. Neuropsychiatr Dis Treat. 2011;7:93-101. doi: 10.2147/NDT.S17177. Epub 2011 Mar 8. PubMed PMID: 21552311; PubMed Central PMCID: PMC3083982.

7: Quraishi S, David A, Adams CE. Depot bromperidol decanoate for schizophrenia. Cochrane Database Syst Rev. 2000;(2):CD001719. Review. Update in: Cochrane Database Syst Rev. 2004;(3):CD001719. PubMed PMID: 10796447.

8: Suárez Richards M. [Chronic treatment of schizophrenia with injectable bromperidol decanoate]. Acta Psiquiatr Psicol Am Lat. 1985 Sep;31(3):222-8. Spanish. PubMed PMID: 2870608.

9: McLaren S, Cookson JC, Silverstone T. Positive and negative symptoms, depression and social disability in chronic schizophrenia: a comparative trial of bromperidol and fluphenazine decanoates. Int Clin Psychopharmacol. 1992 Nov;7(2):67-72. PubMed PMID: 1487623.

10: Levi Minzi A, Laviani M. [Evaluation of effectiveness and tolerance of the long-term treatment with bromoperidol decanoate in psychotic disorders]. Minerva Psichiatr. 1992 Jan-Mar;33(1):51-5. Italian. PubMed PMID: 1406161.